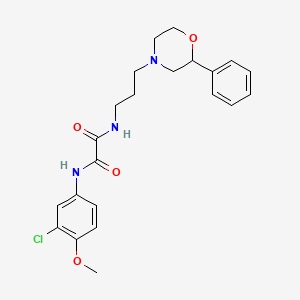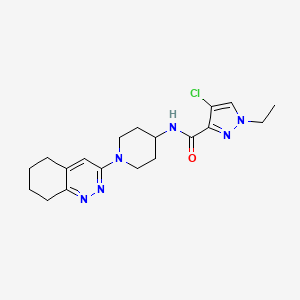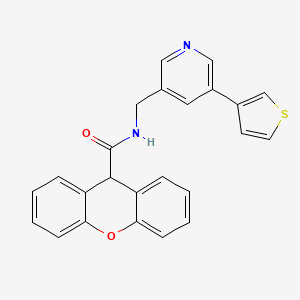![molecular formula C19H16F3N3O2S B2959128 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline CAS No. 861207-43-4](/img/structure/B2959128.png)
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-nitro-4-trifluoromethyl-aniline” is a chemical compound with the formula C7H5F3N2O2 . It is also known by other names such as p-Toluidine, α,α,α-trifluoro-2-nitro-, 4-Amino-3-nitrobenzotrifluoride, 4-Trifluoromethyl 2-nitroaniline, α,α,α-Trifluoro-2-nitro-p-toluidine, Benzenamine, 2-nitro-4-(trifluoromethyl)-, and 2-Nitro-4-(trifluoromethyl)aniline .
Synthesis Analysis
“4-Nitro-2-(trifluoromethyl)aniline” undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids, and N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines . It was used in the synthesis of monoazo dyes .Molecular Structure Analysis
The molecular structure of “2-nitro-4-trifluoromethyl-aniline” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
“4-Nitro-2-(trifluoromethyl)aniline” undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids, and N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines .Physical and Chemical Properties Analysis
The molecular weight of “2-nitro-4-trifluoromethyl-aniline” is 206.1220 . More physical and chemical properties can be found in the NIST Chemistry WebBook .Scientific Research Applications
Corrosion Inhibition
One application of related compounds involves corrosion inhibition. For instance, a synthesized thiophene Schiff base has demonstrated effectiveness as a corrosion inhibitor for mild steel in acidic solutions. The efficiency of corrosion inhibition increases with the concentration of the inhibitor, suggesting that similar compounds could serve as protective agents in industrial settings, preventing material degradation (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Antimicrobial Activities
Compounds with a thiazole core have been studied for their antimicrobial properties. Research on thiazoles and their fused derivatives revealed that they possess antimicrobial activity against various bacterial and fungal strains, highlighting their potential as templates for developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Spectroscopic and Theoretical Investigations
Spectroscopic and theoretical studies on related aniline derivatives have provided insights into their molecular structures and electronic properties. Such investigations are crucial for understanding the interaction of these compounds with light and their potential applications in materials science, including their use in optical devices (Ceylan, Tarı, Gökce, & Ağar, 2016).
Polymerization and Material Science
Nitroarenyl ketones and related compounds have been explored for their reactivity in polymerization processes. These studies have led to the synthesis of novel polymers with potential applications in material science, demonstrating the versatility of such compounds in creating materials with tailored properties (Bates & Li, 2002).
Nonlinear Optical (NLO) Applications
The study of anilines and their derivatives extends into the field of nonlinear optics (NLO), where they are investigated for their hyperpolarizability and potential use in photonic applications. This research aims to develop materials that can be used in the fabrication of optical devices capable of manipulating light with high efficiency (Raaghul, Kannan, & Vijayakumar, 2022).
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-nitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-12-2-4-13(5-3-12)18-24-15(11-28-18)8-9-23-16-7-6-14(19(20,21)22)10-17(16)25(26)27/h2-7,10-11,23H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFYRNAWYRBMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2959045.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide](/img/structure/B2959046.png)
![1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione](/img/structure/B2959048.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2959049.png)


![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide](/img/structure/B2959057.png)

![1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2959060.png)


![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2959064.png)

![4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B2959066.png)
